molecular formula C8H16Cl2N4 B2924201 1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride CAS No. 1394041-47-4

1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride

Cat. No.: B2924201
CAS No.: 1394041-47-4
M. Wt: 239.14
InChI Key: YUMXKAPJZUQPQT-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N4. It is a derivative of imidazole and piperazine, two heterocyclic compounds known for their wide range of biological activities. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride typically involves the alkylation of piperazine with 1-methyl-1H-imidazole. One common method includes the reaction of 1-methyl-1H-imidazole with piperazine in the presence of a suitable base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of imidazole N-oxides, while reduction can yield various reduced forms of the imidazole ring .

Scientific Research Applications

1-(1-Methyl-1H-imidazol-2-yl)piperazine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The piperazine moiety can interact with various receptors in the body, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-imidazol-2-yl)ethanone
  • 1-(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride
  • 1-(1-Methyl-1H-imidazol-2-yl)(phenyl)methylpiperazine

Uniqueness: 1-(1-Methyl-1H-imidazol-2-yl)piperazine dihydrochloride is unique due to its specific combination of imidazole and piperazine rings, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research .

Properties

IUPAC Name

1-(1-methylimidazol-2-yl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-11-5-4-10-8(11)12-6-2-9-3-7-12;;/h4-5,9H,2-3,6-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMXKAPJZUQPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-47-4
Record name 1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride
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